Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride
Overview
Description
Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
The compound has been studied for its pharmacokinetics and metabolism, particularly as a dipeptidyl peptidase IV inhibitor, with research focusing on its absorption, metabolism, and excretion in various species (Sharma et al., 2012). These studies are vital in understanding the drug's behavior in biological systems.
Synthesis and Characterization
Several studies have focused on the synthesis and spectroscopic characterization of organotin(IV) complexes of derivatives of Azetidin-3-yl(pyrrolidin-1-yl)methanone. These complexes have shown potential as drugs due to their antibacterial activities, indicating a new avenue for pharmaceutical research (Singh, Singh, & Bhanuka, 2016).
Antimicrobial and Antitubercular Activities
Research has been conducted on various analogues of Azetidin-3-yl(pyrrolidin-1-yl)methanone for their antimicrobial and antitubercular activities. These studies are critical in the ongoing search for new treatments for bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).
Formulation Development
There has been research into developing suitable formulations for this compound for early toxicology and clinical studies, particularly focusing on increasing the in vivo exposure of poorly water-soluble compounds. Such research is crucial for enhancing the drug's effectiveness in clinical settings (Burton et al., 2012).
Antidepressant and Nootropic Agents
Studies have also been conducted on the synthesis of Schiff’s bases and 2-azetidinones of Azetidin-3-yl(pyrrolidin-1-yl)methanone as potential antidepressant and nootropic agents. These studies contribute to the development of new treatments for mental health disorders (Thomas et al., 2016).
Properties
IUPAC Name |
azetidin-3-yl(pyrrolidin-1-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8(7-5-9-6-7)10-3-1-2-4-10;/h7,9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWTYQZOFUOKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-48-9 | |
Record name | Methanone, 3-azetidinyl-1-pyrrolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.